C7-Nitro Substitution: Nonmutagenic Profile
In a head-to-head structure-activity relationship study of nitroindoline isomers in the Salmonella typhimurium mutagenicity assay (Ames test), the C7-nitro substitution pattern, as found in 1-Methyl-7-nitroindoline, resulted in a nonmutagenic classification. This is in direct contrast to C5- and C6-nitroindoline isomers, which exhibited measurable mutagenic activity under the same assay conditions [1]. The study tested eleven nitro derivatives and their N-methylated counterparts in strains TA98 and TA100, establishing a clear positional effect.
| Evidence Dimension | Mutagenicity (Ames Test) |
|---|---|
| Target Compound Data | Nonmutagenic |
| Comparator Or Baseline | 5-nitroindoline and 6-nitroindoline (and their N-methyl derivatives) |
| Quantified Difference | Measurable mutagenic activity for C5/C6 isomers vs. nonmutagenic for C7 isomer |
| Conditions | Salmonella typhimurium strains TA98 and TA100, standard Ames test protocol. |
Why This Matters
This evidence allows researchers to select a nonmutagenic nitroindoline scaffold for in vitro studies, avoiding potential confounding genotoxicity associated with other positional isomers, thereby improving data quality and reducing biological risk.
- [1] Rosenkranz, H. S., Klopman, G., & Chankong, V. (1986). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutation Research Letters, 164(6), 347-354. View Source
